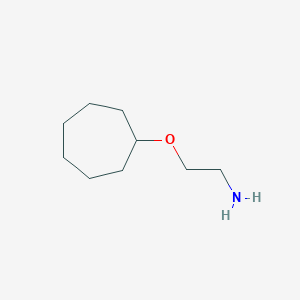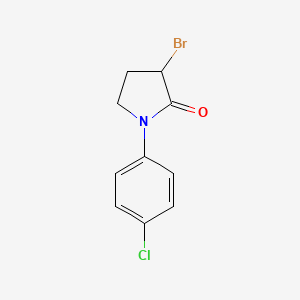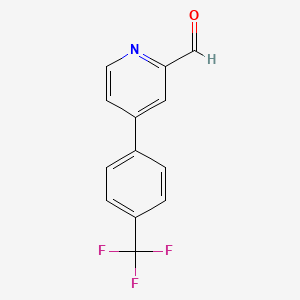
4-(4-(三氟甲基)苯基)吡啶甲醛
描述
“4-(4-(Trifluoromethyl)phenyl)picolinaldehyde” is a chemical compound with the molecular formula C13H8F3NO . It is a derivative of the class of compounds known as trifluoromethylbenzenes .
Molecular Structure Analysis
The molecular structure of “4-(4-(Trifluoromethyl)phenyl)picolinaldehyde” consists of a picolinaldehyde group attached to a phenyl ring substituted with a trifluoromethyl group .科学研究应用
有机合成
4-(4-(三氟甲基)苯基)吡啶甲醛: 是有机合成中的一种重要化合物。 它由于其反应性醛基和三氟甲基的存在而可以作为合成复杂分子的构建块,三氟甲基可以增加衍生物的亲脂性和代谢稳定性 .
制药
在药物研究中,该化合物被用作合成各种药物的中间体。 其三氟甲基尤其重要,因为它是许多药物中常见的基团,有助于药物的药代动力学特性 .
农用化学品
该化合物在农用化学品开发中得到应用。 三氟甲基可以赋予农用化学品产品诸如增加生物活性和环境稳定性之类的特性 .
染料
在染料领域,4-(4-(三氟甲基)苯基)吡啶甲醛 可用于合成染料和颜料。 吸电子三氟甲基可以影响这些染料的颜色特性,使其更鲜艳或更稳定 .
生物催化
该化合物在生物催化研究中也很重要。 它可以用作酶反应的底物,其中使用酶以高特异性生产手性中间体或产物 .
材料科学
在材料科学中,4-(4-(三氟甲基)苯基)吡啶甲醛 用于合成新材料,例如在电子、涂料和其他先进材料中具有潜在应用的聚合物或小分子有机物 .
化学研究
该化合物广泛用于化学研究,用于开发新的合成方法、机理研究以及合成具有潜在工业应用的全新有机化合物 .
分析化学
作用机制
- The compound’s primary targets are not explicitly documented in available sources. However, it belongs to the class of trifluoromethylbenzenes , which are organofluorine compounds containing a benzene ring substituted with one or more trifluoromethyl groups .
Target of Action
Its potential applications and therapeutic relevance remain an intriguing area for investigation . 🧪🔬
生化分析
Biochemical Properties
4-(4-(Trifluoromethyl)phenyl)picolinaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms . The nature of these interactions often involves the binding of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde to the active sites of enzymes, thereby altering their catalytic efficiency.
Cellular Effects
The effects of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Additionally, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde has been found to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules, depending on the context . For example, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde in laboratory settings have been extensively studied. Over time, this compound has been observed to exhibit stability under various conditions, although it may undergo degradation in the presence of certain reactive species . Long-term studies have shown that 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde can have sustained effects on cellular function, particularly in terms of modulating metabolic pathways and cellular signaling .
Dosage Effects in Animal Models
In animal models, the effects of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde vary with different dosages. At lower doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is effective without causing adverse effects.
Metabolic Pathways
4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby contributing to cellular protection against oxidative damage . Additionally, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde can affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to accumulate in certain cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism . The localization and accumulation of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde are influenced by its interactions with transport proteins and other cellular components .
Subcellular Localization
The subcellular localization of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is critical for its activity and function. This compound has been observed to localize to specific compartments within the cell, such as the mitochondria and the endoplasmic reticulum . The targeting of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde to these compartments is facilitated by post-translational modifications and targeting signals that direct it to the appropriate locations . The subcellular localization of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is essential for its role in modulating cellular processes and maintaining cellular homeostasis.
属性
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)10-5-6-17-12(7-10)8-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJYEBPMRRWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1441422.png)

![4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1441427.png)
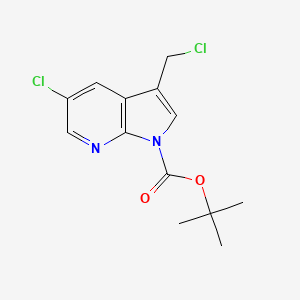
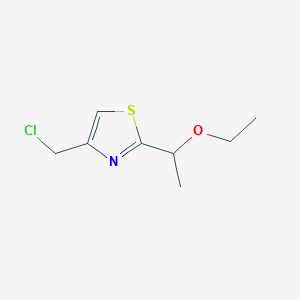


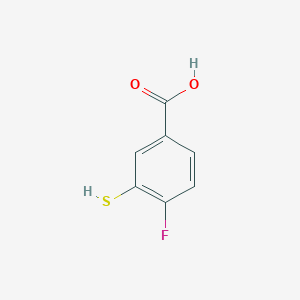

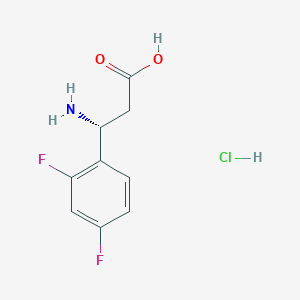
![3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1441439.png)
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)
